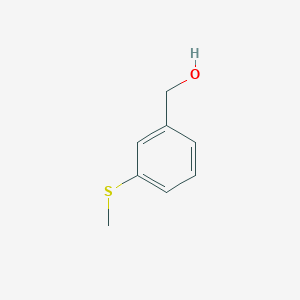

3-(Methylthio)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYJXUMJQBGDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482657 | |

| Record name | (3-methylsulfanylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59083-33-9 | |

| Record name | (3-methylsulfanylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Methylthio)benzyl Alcohol for Researchers and Drug Development Professionals

Introduction: The Significance of 3-(Methylthio)benzyl Alcohol in Modern Synthesis

This compound, also known as (3-(methylthio)phenyl)methanol, is a key structural motif and versatile intermediate in the landscape of organic synthesis. Its utility is particularly pronounced in the development of pharmaceuticals and advanced materials. The presence of both a reactive benzyl alcohol moiety and a modifiable methylthio group offers synthetic chemists a dual handle for molecular elaboration. The benzyl alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution and cross-coupling reactions. Concurrently, the sulfur atom of the methylthio group can be selectively oxidized to sulfoxide and sulfone analogues, significantly altering the electronic and steric properties of the molecule and often imparting desirable pharmacological characteristics. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable building block, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached via three primary strategies, each with distinct advantages and considerations regarding starting material availability, scalability, and functional group tolerance.

| Pathway | Starting Material | Key Transformation | Primary Reducing Agent | Key Advantages | Potential Challenges |

| Pathway 1 | 3-(Methylthio)benzaldehyde | Aldehyde Reduction | Sodium Borohydride (NaBH₄) | High selectivity, mild conditions, operational simplicity. | Availability and cost of the starting aldehyde. |

| Pathway 2 | 3-(Methylthio)benzoic Acid | Carboxylic Acid Reduction | Lithium Aluminum Hydride (LiAlH₄) | Readily available starting material. | Highly reactive and moisture-sensitive reagent, requires stringent anhydrous conditions. |

| Pathway 3 | 3-Halobenzyl Alcohol | Nucleophilic Aromatic Substitution | Sodium Thiomethoxide (NaSMe) | Utilizes simple precursors. | Potential for side reactions, requires careful control of reaction conditions. |

Pathway 1: Selective Reduction of 3-(Methylthio)benzaldehyde

This is arguably the most direct and high-yielding route to this compound, predicated on the availability of the corresponding aldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, with sodium borohydride (NaBH₄) being the reagent of choice for its selectivity, ease of handling, and mild reaction conditions.

Mechanistic Rationale

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated during an aqueous or alcoholic workup to yield the primary alcohol. The methylthio group is inert to NaBH₄, ensuring its preservation throughout the reaction.

Caption: Workflow for the reduction of 3-(methylthio)benzaldehyde.

Field-Proven Experimental Protocol

The following protocol is adapted from established procedures for the reduction of substituted benzaldehydes and offers a reliable method for the synthesis of this compound.[1]

Materials:

-

3-(Methylthio)benzaldehyde

-

Anhydrous Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-(methylthio)benzaldehyde (1 equivalent) in anhydrous methanol (approximately 15 mL per gram of aldehyde).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at room temperature for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Pathway 2: Reduction of 3-(Methylthio)benzoic Acid

This pathway is an excellent alternative when the corresponding benzoic acid is more readily available or economical than the benzaldehyde. The reduction of a carboxylic acid to a primary alcohol requires a more potent reducing agent than NaBH₄, with lithium aluminum hydride (LiAlH₄) being the standard reagent for this transformation.[2][3][4]

Causality Behind Experimental Choices

Lithium aluminum hydride is a highly reactive, non-selective reducing agent that readily reduces carboxylic acids, esters, and amides. Its high reactivity necessitates the use of anhydrous solvents (typically diethyl ether or tetrahydrofuran) and an inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with moisture. The reaction proceeds through the formation of an aluminum alkoxide complex, which is then hydrolyzed in a separate workup step to liberate the alcohol.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Methylthio)benzyl Alcohol

Introduction

3-(Methylthio)benzyl alcohol is an organic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a benzyl alcohol core substituted with a methylthio group at the meta position, presents a unique combination of functional groups that influence its chemical reactivity and physical properties. Accurate structural elucidation and purity assessment are paramount for its application in any research or development endeavor. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific isomer is not widely published, this guide will present and interpret a set of predicted spectroscopic data, grounded in established chemical principles and data from analogous compounds. This approach serves as a robust framework for researchers encountering this or similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR data for a sample like this compound is crucial for accurate interpretation.

Causality in Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its excellent solvating power for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Shimming: This process is critical for achieving high resolution by minimizing magnetic field inhomogeneities across the sample, resulting in sharp, well-defined NMR signals.

-

Pulse Sequences: Standard one-dimensional pulse programs are typically sufficient for initial structural confirmation. For more complex structures, two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectroscopy: Mapping the Proton Environment

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic, benzylic, methyl, and hydroxyl protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | t, J = 7.5 Hz | 1H | H-5 |

| ~7.22 | d, J = 7.5 Hz | 1H | H-6 |

| ~7.18 | s | 1H | H-2 |

| ~7.10 | d, J = 7.5 Hz | 1H | H-4 |

| ~4.68 | s | 2H | -CH₂- |

| ~2.50 | s | 3H | -S-CH₃ |

| ~1.95 | br s | 1H | -OH |

Interpretation:

-

Aromatic Region (δ 7.10-7.30): The four protons on the benzene ring will appear in this region. The triplet at ~7.30 ppm is assigned to H-5, which is coupled to both H-4 and H-6. The two doublets at ~7.22 and ~7.10 ppm correspond to H-6 and H-4, respectively, each coupled to H-5. The singlet at ~7.18 ppm is assigned to H-2, which has no adjacent protons to couple with.

-

Benzylic Protons (δ ~4.68): The two protons of the methylene group (-CH₂-) are chemically equivalent and appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent aromatic ring and the oxygen atom.

-

Methylthio Protons (δ ~2.50): The three protons of the methyl group attached to the sulfur atom (-S-CH₃) are equivalent and appear as a sharp singlet.

-

Hydroxyl Proton (δ ~1.95): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding. This peak would disappear upon the addition of a drop of D₂O to the NMR tube, confirming its assignment.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~141.5 | C-1 |

| ~139.0 | C-3 |

| ~129.0 | C-5 |

| ~127.0 | C-6 |

| ~125.5 | C-2 |

| ~124.0 | C-4 |

| ~65.0 | -CH₂- |

| ~15.5 | -S-CH₃ |

Interpretation:

-

Aromatic Carbons (δ 124.0-141.5): Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly attached to the substituents (C-1 and C-3) are typically the most downfield. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.

-

Benzylic Carbon (δ ~65.0): The carbon of the methylene group appears in this region, characteristic of a carbon singly bonded to an oxygen atom.

-

Methylthio Carbon (δ ~15.5): The methyl carbon of the thioether group is the most upfield signal, consistent with a carbon attached to a sulfur atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Acquiring an IR Spectrum

For a liquid or low-melting solid like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to account for any atmospheric absorptions (e.g., CO₂, H₂O).

-

Sample Application: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The IR spectrum of the sample is then recorded.

-

Cleaning: The ATR crystal is thoroughly cleaned after the measurement.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350 | Broad, Strong | O-H stretch | Alcohol (hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H stretch | Aromatic Ring |

| ~2920 | Medium | Aliphatic C-H stretch (in -CH₂- and -CH₃) | Alkyl groups |

| ~1600, ~1480 | Medium | C=C stretch in-ring | Aromatic Ring |

| ~1050 | Strong | C-O stretch | Primary Alcohol |

| ~780, ~690 | Strong | C-H out-of-plane bend | meta-disubstituted benzene |

| ~650 | Weak | C-S stretch | Thioether |

Interpretation:

-

O-H Stretch: The most prominent feature will be a broad and strong absorption band around 3350 cm⁻¹, which is characteristic of a hydrogen-bonded hydroxyl group.[1]

-

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-O Stretch: A strong band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.

-

Aromatic C-H Bending: Strong absorptions in the 900-675 cm⁻¹ "fingerprint" region can provide information about the substitution pattern of the benzene ring. For a meta-disubstituted ring, strong bands around 780 and 690 cm⁻¹ are expected.

-

C-S Stretch: The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺˙).

-

Fragmentation: The molecular ion, being a radical cation, is often unstable and undergoes fragmentation to produce smaller, more stable ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum:

The mass spectrum of this compound (C₈H₁₀OS, Molecular Weight = 154.23 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

Interpretation of Key Fragments:

-

m/z = 154 (Molecular Ion, M⁺˙): This peak corresponds to the intact molecule with one electron removed. The intensity of this peak can vary, but its presence confirms the molecular weight of the compound.

-

m/z = 137: This fragment likely arises from the loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion.

-

m/z = 123: This fragment corresponds to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) from the molecular ion.

-

m/z = 91: A peak at m/z 91 is often observed for benzyl-containing compounds and is attributed to the formation of the tropylium cation ([C₇H₇]⁺), a stable aromatic species.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the predicted spectroscopic data for this compound.

| Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~7.30 (t), ~7.22 (d), ~7.18 (s), ~7.10 (d), ~4.68 (s), ~2.50 (s), ~1.95 (br s) |

| Integration | Consistent with the number of protons in each environment | |

| Multiplicity | Reflects the coupling between adjacent protons | |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~141.5, ~139.0, ~129.0, ~127.0, ~125.5, ~124.0, ~65.0, ~15.5 |

| IR | Key Absorptions (cm⁻¹) | ~3350 (O-H), ~3050 (aromatic C-H), ~2920 (aliphatic C-H), ~1600, ~1480 (C=C), ~1050 (C-O) |

| MS | m/z of Key Fragments | 154 (M⁺˙), 137, 123, 91 |

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

-

University of Calgary. (n.d.). Chapter 13: Mass Spectroscopy. Retrieved from [Link]]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link]1]

Sources

An In-depth Technical Guide to (3-Methylsulfanyl-phenyl)-methanol (CAS 59083-33-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of (3-Methylsulfanyl-phenyl)-methanol, assigned the CAS Registry Number 59083-33-9. While not a widely studied compound for its direct biological activity, its structural features make it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document details its physicochemical properties, provides validated protocols for its synthesis and characterization, and explores its potential applications as a building block in medicinal chemistry. The synthesis of its oxidized form, (3-(Methylsulfonyl)phenyl)methanol, is also discussed, highlighting a key transformation that can modulate the electronic and solubility properties of derivative compounds.

Introduction and Core Chemical Identity

(3-Methylsulfanyl-phenyl)-methanol is an aromatic alcohol containing a methylsulfanyl (thioether) group at the meta-position of the phenyl ring. This unique combination of a reactive benzyl alcohol moiety and a modifiable sulfur-containing group makes it a versatile reagent in multi-step organic syntheses. The pyrrole core, a common feature in many biologically active compounds, is a key structural component that imparts significant pharmacological potential. Pyrrole and its derivatives are known to exhibit a wide range of activities, including anti-inflammatory, antibiotic, and anticancer effects.[1] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of its biological and pharmacokinetic properties.

The CAS number 59083-33-9 is definitively assigned to (3-Methylsulfanyl-phenyl)-methanol.[2][3][4]

Chemical Structure and Properties

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "S" [label="S", fontcolor="#EA4335"]; "C7" [label="CH3", fontcolor="#34A853"]; "C8" [label="CH2OH", fontcolor="#4285F4"];

} केंदFigure 1: 2D Structure of (3-Methylsulfanyl-phenyl)-methanol

| Property | Value | Source |

| CAS Number | 59083-33-9 | [3] |

| Molecular Formula | C8H10OS | [2] |

| Molecular Weight | 154.23 g/mol | [2] |

| Appearance | Colorless solid (typical) | |

| Solubility | Soluble in most organic solvents | |

| Storage | Sealed in a dry, room temperature environment | [2] |

Synthesis and Purification

The synthesis of (3-Methylsulfanyl-phenyl)-methanol can be achieved through various established synthetic routes. A common and reliable method involves the reduction of the corresponding aldehyde, 3-(methylthio)benzaldehyde.

Experimental Protocol: Synthesis via Reduction

Objective: To synthesize (3-Methylsulfanyl-phenyl)-methanol from 3-(methylthio)benzaldehyde.

Materials:

-

3-(methylthio)benzaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flasks

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-(methylthio)benzaldehyde in 100 mL of methanol. Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0°C.

-

Reduction: Slowly add 1.5 equivalents of sodium borohydride to the stirred solution in small portions over 30 minutes. The addition is exothermic, and maintaining the temperature below 10°C is crucial to prevent side reactions.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. This will neutralize the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add 100 mL of dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (3-Methylsulfanyl-phenyl)-methanol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";

} केंदFigure 2: Synthesis Workflow for (3-Methylsulfanyl-phenyl)-methanol

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized (3-Methylsulfanyl-phenyl)-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the benzylic methylene protons, and the methylsulfanyl protons. The aromatic protons will appear as multiplets in the range of δ 7.0-7.4 ppm. The benzylic CH₂ protons will be a singlet around δ 4.6 ppm, and the S-CH₃ protons will be a sharp singlet around δ 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon of the thioether.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) techniques can be used. The molecular ion peak [M]⁺ should be observed at m/z = 154.23.

Infrared (IR) Spectroscopy

The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-H stretching and C=C stretching bands for the aromatic ring will also be present.

Chemical Reactivity and Applications in Drug Development

The utility of (3-Methylsulfanyl-phenyl)-methanol in drug development stems from its potential to be a precursor to more complex molecules with desired pharmacological activities.

Oxidation to the Sulfone

The methylsulfanyl group can be readily oxidized to a sulfoxide or a sulfone. The corresponding sulfone, (3-(Methylsulfonyl)phenyl)methanol, is a particularly interesting derivative as the sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

Experimental Protocol: Oxidation to (3-(Methylsulfonyl)phenyl)methanol

Objective: To synthesize (3-(Methylsulfonyl)phenyl)methanol from (3-Methylsulfanyl-phenyl)-methanol.

Materials:

-

(3-Methylsulfanyl-phenyl)-methanol

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve (3-Methylsulfanyl-phenyl)-methanol in dichloromethane in a round-bottom flask at 0°C.

-

Oxidation: Slowly add a solution of m-CPBA (2.2 equivalents) in dichloromethane to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain (3-(Methylsulfonyl)phenyl)methanol.

dot graph "oxidation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";

} केंदFigure 3: Oxidation of the Thioether to a Sulfone

Building Block for Bioactive Molecules

The benzylic alcohol of (3-Methylsulfanyl-phenyl)-methanol can be converted into a variety of functional groups, such as halides, azides, or amines, which can then be used in coupling reactions to build more complex molecular scaffolds. For instance, conversion to a benzyl bromide followed by reaction with a nucleophile is a common strategy to introduce this fragment into a larger molecule. Its derivatives have been noted in the synthesis of compounds with potential roles in pharmaceutical research.

Safety and Handling

(3-Methylsulfanyl-phenyl)-methanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] It is important to consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

(3-Methylsulfanyl-phenyl)-methanol (CAS 59083-33-9) is a valuable and versatile building block for organic synthesis. Its characterization, as detailed in this guide, provides the necessary information for its reliable synthesis and use in the laboratory. For drug development professionals, this compound represents a readily accessible starting material for the synthesis of novel compounds with potential therapeutic applications, particularly through the modification of its alcohol and thioether functionalities. The ability to easily convert the thioether to a sulfone offers a straightforward method to modulate the electronic and physical properties of derivative molecules, a key consideration in modern medicinal chemistry.

References

- Time in Rosebud County, US. Google Search.

-

(3-METHYLPHENYL)METHANOL | CAS 587-03-1. Matrix Fine Chemicals. [Link]

-

3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. [Link]

-

Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. PubMed Central. [Link]

-

RIFM fragrance ingredient safety assessment, methyl vanillyl ether, CAS Registry Number 5533-03-9. PubMed. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

Sources

Introduction: The (Methylthio)benzyl Alcohol Scaffold

An In-Depth Technical Guide to (Methylthio)benzyl Alcohol Derivatives and Analogs: Synthesis, Characterization, and Applications

The (methylthio)benzyl alcohol framework represents a valuable and bifunctional molecular building block in modern organic synthesis. Characterized by a benzene ring substituted with both a hydroxymethyl (-CH₂OH) and a methylthio (-SCH₃) group, this scaffold offers two distinct and reactive sites for chemical modification.

The alcohol moiety serves as a classical precursor for a wide array of functional groups; it can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., a halide) for nucleophilic substitution, or transformed into esters and ethers. Concurrently, the methylthio group provides a powerful handle for modulating the electronic and steric properties of the molecule. The sulfur atom can be selectively oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), a transformation that drastically alters the electron-withdrawing nature of the substituent and is a cornerstone of its utility in pharmaceutical synthesis.

The strategic importance of this scaffold is most prominently demonstrated by its role as a key intermediate in the synthesis of selective COX-2 inhibitors, a class of anti-inflammatory drugs.[1][2] The insights gained from the well-documented chemistry of the para-isomer, 4-(methylthio)benzyl alcohol, provide a robust foundation for exploring its meta and ortho analogs, which remain less characterized but hold potential for the development of novel chemical entities.

Synthesis of the Core Scaffold

The most direct and widely employed method for synthesizing (methylthio)benzyl alcohols is the reduction of the corresponding (methylthio)benzaldehyde. This approach is efficient, high-yielding, and utilizes common laboratory reagents.

Primary Synthetic Route: Aldehyde Reduction

The reduction of the aldehyde carbonyl group to a primary alcohol is a fundamental transformation in organic chemistry. For this specific scaffold, mild reducing agents such as sodium borohydride (NaBH₄) are ideal, as they selectively reduce the aldehyde without affecting the thioether linkage or the aromatic ring. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, providing a proton source for the workup.

The causality behind this choice lies in the chemoselectivity of NaBH₄. Unlike stronger reducing agents such as lithium aluminum hydride (LAH), NaBH₄ is tolerant of the thioether functionality and is significantly safer to handle, making it the preferred reagent for this transformation on both laboratory and industrial scales.

Caption: Primary synthetic route to the (methylthio)benzyl alcohol core.

Detailed Experimental Protocol: Synthesis of 4-(Methylthio)benzyl Alcohol

This protocol is adapted from established reduction methodologies for aromatic aldehydes.[3]

Objective: To synthesize 4-(methylthio)benzyl alcohol via the sodium borohydride reduction of 4-(methylthio)benzaldehyde.

Materials:

-

4-(methylthio)benzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH) (approx. 10 mL per gram of aldehyde)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve 4-(methylthio)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. The cooling step is critical to control the exothermic reaction upon addition of the hydride reagent, preventing potential side reactions.

-

Reagent Addition: Slowly add sodium borohydride to the stirred solution in small portions. The portion-wise addition ensures the reaction rate is manageable and prevents excessive gas evolution (H₂).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water or saturated NH₄Cl solution while cooling the flask in an ice bath.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine. This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid or oil can be purified by recrystallization or silica gel column chromatography, if necessary, to yield pure 4-(methylthio)benzyl alcohol.

Physicochemical Properties & Spectroscopic Characterization

The physical properties and spectral data are essential for confirming the identity and purity of the synthesized compound. The data presented here are for the well-characterized 4-(methylthio)benzyl alcohol .

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3446-90-0 | [1][4] |

| Molecular Formula | C₈H₁₀OS | [1] |

| Molecular Weight | 154.23 g/mol | |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Melting Point | 41-43 °C | |

| Boiling Point | 108-109 °C at 0.4 mmHg | |

| Solubility | Soluble in organic solvents like alcohols, ethers, and chlorinated solvents. |

Spectroscopic Analysis

Spectroscopic analysis is a self-validating system for structure elucidation. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-(methylthio)benzyl alcohol in CDCl₃ exhibits distinct signals that are straightforward to interpret.

-

Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 7.2-7.3 ppm). The para-substitution pattern creates a symmetrical AA'BB' system, which often appears as two distinct doublets due to coupling between adjacent protons.

-

Benzylic Protons (-CH₂OH): A singlet appears around δ 4.6 ppm. Its integration corresponds to two protons. This signal may show broadening or coupling if the hydroxyl proton exchange is slow.

-

Methylthio Protons (-SCH₃): A sharp singlet is observed in the upfield region, typically around δ 2.5 ppm, integrating to three protons.

-

Hydroxyl Proton (-OH): A broad singlet is typically observed, with a chemical shift that can vary depending on concentration and solvent (often δ 1.8-2.5 ppm).

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework.

-

Aromatic Carbons: Four signals are expected. The carbon attached to the thioether group (C-S) is found around δ 138 ppm, the carbon attached to the CH₂OH group (C-C) is around δ 140 ppm, and the two remaining protonated aromatic carbons appear between δ 127-129 ppm.

-

Benzylic Carbon (-CH₂OH): A signal appears around δ 65 ppm.

-

Methylthio Carbon (-SCH₃): A signal is observed in the upfield region, typically around δ 16 ppm.

Predictive Analysis for the 3-(methylthio) Isomer: For the target this compound, the NMR spectra would be predictably more complex.

-

¹H NMR: The aromatic region would display four distinct signals (a singlet, two doublets, and a triplet, or more complex multiplets) rather than two doublets, reflecting the loss of symmetry.

-

¹³C NMR: Six distinct aromatic carbon signals would be expected, as all aromatic carbons are now in unique chemical environments.

Key Reactions and Derivatization

The utility of (methylthio)benzyl alcohols stems from the reactivity of their functional groups, which allows for the synthesis of a diverse library of analogs.

Caption: Key derivatization pathways for the (methylthio)benzyl alcohol scaffold.

Halogenation of the Hydroxyl Group

Converting the alcohol to a benzyl halide is a common first step for introducing nucleophiles. This can be achieved using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).[1][5]

Protocol: Synthesis of 4-(methylthio)benzyl chloride Adapted from a patented industrial process.[1]

-

Setup: In a well-ventilated fume hood, dissolve 4-(methylthio)benzyl alcohol (1.0 eq) in a water-immiscible solvent such as toluene.

-

Reagent Addition: Add concentrated hydrochloric acid (approx. 2.5 eq) to the solution.

-

Reaction: Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 2-4 hours. Monitor by TLC until the starting material is consumed.

-

Workup: Separate the organic phase. Neutralize it by washing with a mild base like aqueous sodium bicarbonate solution.

-

Isolation: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield 4-(methylthio)benzyl chloride, which can often be used in the next step without further purification.

Oxidation of the Methylthio Group

The oxidation of the thioether to a sulfoxide and subsequently to a sulfone is a critical transformation for modulating the electronic properties of the aromatic ring. This is a key step in the synthesis of etoricoxib, a selective COX-2 inhibitor.[1][2] Common oxidizing agents include hydrogen peroxide (H₂O₂) with a tungstate catalyst or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by stoichiometry; one equivalent of oxidant typically yields the sulfoxide, while two or more equivalents lead to the sulfone.

Applications and Biological Activity

While data on the intrinsic biological activity of the parent this compound is limited, the scaffold's derivatives are prominent in medicinal chemistry.

Keystone Intermediate for COX-2 Inhibitors

The most significant application of (methylthio)benzyl alcohol derivatives is as a central precursor in the synthesis of diarylethylene-based COX-2 inhibitors. In a multi-step patented process, 4-(methylthio)benzyl alcohol is converted via its corresponding chloride and phenylacetonitrile derivatives, which are then elaborated and finally oxidized at the sulfur atom to form the active sulfone moiety required for potent and selective COX-2 inhibition.[1][2]

Analogs in Antifungal Research

Structure-activity relationship (SAR) studies on related scaffolds provide valuable insights. For example, research on 3-(benzylthio)-quinolinium iodides has identified them as potent antifungal agents against opportunistic pathogens like Cryptococcus neoformans.[6] In these analogs, the benzylthio moiety is essential for activity. The substitution pattern on the benzyl ring significantly impacts potency, suggesting that derivatives of this compound could serve as valuable starting points for developing new anti-infective agents.[6]

Conclusion and Future Directions

The (methylthio)benzyl alcohol scaffold, exemplified by the well-studied 4-isomer, is a foundational building block with proven utility in the synthesis of complex, biologically active molecules. Its dual functionality allows for a wide range of chemical modifications, enabling the systematic exploration of chemical space.

Future research should focus on the synthesis and characterization of the less-explored 3-(methylthio) and 2-(methylthio) isomers and their derivatives. A systematic biological screening of these analogs could uncover novel pharmacological activities, expanding the utility of this versatile scaffold beyond its current applications and potentially leading to the discovery of new therapeutic agents.

References

- Bessard, Y., & Leresche, J. E. (2001). Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone (Patent No. WO2001007410A1). Google Patents.

-

Friesen, R. W., et al. (1998). 2,3-Diaryl-5-halopyridines as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782. (Referenced in patent[1])

-

PrepChem. (n.d.). Synthesis of 4-(methylthio)benzyl chloride. Retrieved from [Link]

-

Asiedu, S. O., et al. (2018). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Molecules, 23(8), 1886. Retrieved from [Link]

Sources

- 1. p-(Methylthio)benzyl alcohol [webbook.nist.gov]

- 2. 3446-90-0|4-(Methylthio)benzyl Alcohol|BLD Pharm [bldpharm.com]

- 3. 4-(Methylthio)benzyl Alcohol | High-Purity Reagent [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. p-(Methylthio)benzyl alcohol (CAS 3446-90-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Technical Guide to the Solubility of 3-(Methylthio)benzyl Alcohol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Methylthio)benzyl alcohol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple listing of data to explain the underlying chemical principles governing solubility and provides actionable protocols for empirical determination.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from analogous structures, and established experimental methodologies to provide a robust framework for its use. We will explore the theoretical underpinnings of its solubility, predict its behavior in a range of common organic solvents, and provide a detailed protocol for its experimental determination.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2] This concept posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2][3] The key molecular interactions to consider are van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

Molecular Structure and Polarity of this compound

To understand the solubility of this compound, we must first analyze its molecular structure.

-

Benzyl Alcohol Backbone : The foundational structure is benzyl alcohol, which consists of a polar hydroxyl (-OH) group attached to a nonpolar benzene ring. The hydroxyl group is hydrophilic and capable of forming strong hydrogen bonds.[4][5] This makes benzyl alcohol moderately soluble in water and miscible with many polar organic solvents.[6][7][8]

-

Methylthio (-SCH3) Group : The addition of a methylthio group introduces a sulfur atom with two lone pairs of electrons and a methyl group. Sulfur is less electronegative than oxygen, making the C-S and S-H bonds less polar than the corresponding C-O and O-H bonds. The methylthio group increases the molecule's size and nonpolar surface area.

-

Meta-Substitution : The placement of the methylthio group at the meta (3) position on the benzene ring is significant. This substitution pattern influences the molecule's overall dipole moment and steric hindrance around the hydroxyl group, which can affect solvent interactions.

Overall, this compound is a moderately polar molecule. The primary alcohol group is the main driver of its polarity and hydrogen bonding capability. The methylthio group and the benzene ring contribute to its nonpolar character.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the molecular structure of this compound, we can predict its solubility in various classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the presence of the hydroxyl group in this compound, it is expected to be highly soluble to miscible in polar protic solvents.[4][5] The energy released from the formation of new hydrogen bonds between the solute and solvent molecules can readily overcome the intermolecular forces within the pure solute and solvent.[9]

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. This compound, with its hydrogen bond donating hydroxyl group, is expected to exhibit good solubility in these solvents through strong dipole-dipole interactions and hydrogen bonding with the solvent's acceptor sites.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The nonpolar benzene ring and methylthio group of this compound will promote some solubility in these solvents. However, the highly polar hydroxyl group will limit its solubility. Therefore, this compound is expected to have limited to moderate solubility in nonpolar solvents. Diethyl ether, with its lone pair of electrons on the oxygen atom, may show slightly better solvation than hydrocarbons like hexane and toluene due to its ability to act as a hydrogen bond acceptor.

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform)

These solvents are weakly polar. Dichloromethane and chloroform can act as weak hydrogen bond acceptors. It is anticipated that this compound will be moderately to highly soluble in these solvents.

The following table summarizes the predicted solubility of this compound. For comparative purposes, the known solubility of the parent compound, benzyl alcohol, is included.

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Known Solubility of Benzyl Alcohol |

| Polar Protic | Methanol, Ethanol | High / Miscible | Miscible[6] |

| Polar Aprotic | Acetone, DMF, DMSO | Good / High | Highly Soluble[10] |

| Nonpolar | Hexane, Toluene | Limited / Moderate | Soluble |

| Ethers | Diethyl Ether | Moderate / Good | Miscible[6] |

| Chlorinated | Dichloromethane, Chloroform | Moderate / High | Highly Soluble[10] |

Experimental Determination of Solubility

Given the lack of extensive published data, empirical determination of solubility is essential for precise applications. The following is a standardized protocol for determining the solubility of this compound in a liquid solvent. This method is based on the principles outlined by the International Union of Pure and Applied Chemistry (IUPAC).[11][12][13]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Vials for sample preparation and analysis

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions : To a series of vials, add a known volume or mass of the chosen organic solvent. Add an excess of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.

-

Equilibration : Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for an extended period (typically 24 to 48 hours) to ensure that the solvent is fully saturated.[14]

-

Sample Collection and Preparation : After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals.

-

Quantification : The concentration of this compound in the filtered saturated solution is then determined using a validated analytical technique such as HPLC or GC. A calibration curve prepared with known concentrations of the compound is necessary for accurate quantification.

-

Calculation of Solubility : The solubility can then be calculated and expressed in various units, such as grams of solute per 100 grams of solvent, or moles of solute per liter of solution.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. As a general precaution, handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

References

- Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility.

- Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term.

- Toppr. How does hydrogen bonding in alcohols affect their properties?.

- Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean?.

-

Britannica. (2026, January 2). Alcohol - Boiling Point, Solubility, Flammability. [Link]

-

Solubility of Things. Benzyl alcohol. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?. [Link]

-

Chemistry LibreTexts. (2022, May 3). 13.9: Physical Properties of Alcohols; Hydrogen Bonding. [Link]

-

Wikipedia. Benzyl alcohol. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

Education.com. Testing the Solubility of Common Liquid Solvents. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Möller Chemie. Benzyl alcohol. [Link]

-

The Japanese Pharmacopoeia. Benzyl Alcohol. [Link]

-

Chemical LAND21. BENZYL ALCOHOL. [Link]

-

Canada Commons. (2005, July 1). The Substitution of Solvents by Benzyl Alcohol. [Link]

-

Sciencemadness Wiki. (2023, September 9). Benzyl alcohol. [Link]

-

Cheméo. Chemical Properties of p-(Methylthio)benzyl alcohol (CAS 3446-90-0). [Link]

-

ChemBK. 4-(METHYLTHIO)BENZYL ALCOHOL. [Link]

-

IUPAC. (2010, March 22). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. [Link]

-

IUPAC. Solubility Data Series. [Link]

-

PubChem. 3-Methylbenzyl alcohol. [Link]

-

ResearchGate. (2025, August 6). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). [Link]

-

NIST. p-(Methylthio)benzyl alcohol. [Link]

Sources

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 2. echemi.com [echemi.com]

- 3. youtube.com [youtube.com]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. Benzylalkohol – Möller Chemie [moellerchemie.com]

- 8. manavchem.com [manavchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. iupac.org [iupac.org]

- 12. iupac.org [iupac.org]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide on the Thermal Stability of 3-(Methylthio)benzyl Alcohol

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 3-(Methylthio)benzyl alcohol. In the absence of extensive, publicly available experimental data for this specific compound, this document synthesizes foundational chemical principles with data from analogous structures, such as benzyl alcohol and its isomers, to present a predictive analysis. It is designed to offer researchers, scientists, and drug development professionals a robust framework for understanding and evaluating the thermal characteristics of this compound. The guide details plausible decomposition pathways, provides in-depth experimental protocols for thermal analysis, and offers insights into the interpretation of potential results.

Introduction: The Significance of Thermal Stability in Application

This compound is an aromatic alcohol containing a thioether functional group. Its structural motifs are of interest in medicinal chemistry and materials science, where precise control over molecular integrity under various processing conditions is paramount. Thermal stability is a critical parameter that dictates the compound's utility, influencing its storage, handling, and viability in applications that may involve elevated temperatures, such as chemical synthesis, formulation, and polymerization reactions. Understanding the thermal decomposition threshold and the nature of the degradation products is essential for ensuring product quality, safety, and regulatory compliance.

This guide will explore the theoretical underpinnings of the thermal degradation of this compound and provide practical, field-proven methodologies for its empirical determination.

Physicochemical and Predicted Thermal Properties

To establish a baseline for our analysis, we first consider the fundamental physicochemical properties of this compound and its structural analogs. While specific experimental thermal data for the 3-isomer is scarce, we can infer a likely profile from related compounds.

| Parameter | Value (Illustrative/Predicted) | Source/Comment |

| Molecular Formula | C₈H₁₀OS | [1] |

| Molecular Weight | 154.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from 4-(methylthio)benzyl alcohol[3] |

| Boiling Point (Tₑ) | ~215 °C at 740 mmHg | Based on 3-Methylbenzyl alcohol[4] |

| Melting Point (Tₘ) | ~41-43 °C | Based on 4-(Methylthio)benzyl alcohol[5] |

| Onset of Decomposition (Tₒₙₛₑₜ) | ~180 - 220 °C | Predictive estimate based on benzyl alcohol and thioether stability |

| Peak Decomposition Temperature (Tₚₑₐₖ) | ~230 - 270 °C | Predictive estimate |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Sulfur oxides (SOₓ), Volatile organic sulfur compounds | Based on elemental composition and general principles of organic decomposition |

Plausible Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to be a multi-step process governed by the relative strengths of its chemical bonds. The presence of the benzylic alcohol and the methylthioether functionalities dictates the likely points of initial bond scission.

At elevated temperatures, the initial degradation is likely to proceed via one or more of the following pathways:

-

Homolytic Cleavage of the Benzyl C-O Bond: This would generate a 3-(methylthio)benzyl radical and a hydroxyl radical. The benzyl radical is resonance-stabilized, making this a plausible initial step.

-

Homolytic Cleavage of the S-CH₃ Bond: This would result in a 3-(mercaptobenzyl) alcohol radical and a methyl radical.

-

Homolytic Cleavage of the Ar-S Bond: Cleavage of the bond between the aromatic ring and the sulfur atom is also possible, though likely requiring higher energy.

-

Oxidation of the Thioether: In the presence of an oxidizing atmosphere, the thioether group can be oxidized to a sulfoxide and subsequently to a sulfone.[6][7] These oxidized species may exhibit different thermal stabilities.

-

Intermolecular Condensation: Similar to other benzyl alcohols, intermolecular dehydration could occur at lower temperatures to form ethers or polyaromatic structures.

Following initial fragmentation, a cascade of secondary reactions, including radical recombination, disproportionation, and further fragmentation of the aromatic ring at higher temperatures, would lead to the formation of a complex mixture of smaller volatile compounds and a non-volatile char residue.

Caption: Plausible initial steps in the thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

A multi-faceted approach employing several analytical techniques is necessary for a thorough evaluation of thermal stability. The following protocols are presented as a self-validating system, where the results from each technique corroborate and enrich the findings of the others.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[8]

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is determined from the initial significant deviation from the baseline. The temperatures at which 5%, 10%, and 50% weight loss occurs are also important parameters to note.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[9][10]

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample at a constant rate of 10°C/min to a temperature above the expected decomposition temperature (e.g., 350°C).[11]

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Identify endothermic (melting) and exothermic (decomposition, crystallization) peaks in the DSC thermogram. The melting point is determined from the onset or peak of the melting endotherm. The onset of an exothermic event following the melting point is indicative of decomposition.

Gas Chromatography-Mass Spectrometry (GC-MS) of Headspace from a Sealed-Tube Thermal Stress Study

Objective: To identify the volatile decomposition products generated when this compound is subjected to thermal stress.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of this compound into a small, heavy-walled glass tube.

-

Thermal Stress: Purge the tube with an inert gas, seal it, and heat it in an oven at a temperature below but near the onset of decomposition determined by TGA (e.g., 170°C) for a defined period (e.g., 24 hours).

-

Headspace Sampling: After cooling, carefully break the seal of the tube and immediately sample the headspace using a gas-tight syringe.

-

GC-MS Analysis:

-

Inject the headspace sample into the GC-MS.

-

Program the GC oven temperature to separate the volatile components (e.g., hold at 40°C for 2 minutes, then ramp to 250°C at 10°C/min).

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.[13]

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).[14] This will provide a profile of the initial, more volatile decomposition products. Studies on benzyl alcohol have shown the formation of benzene, toluene, and benzaldehyde under thermal stress, which can serve as a reference point for potential products.[15][16]

Caption: Integrated workflow for the comprehensive thermal stability assessment.

Data Interpretation and Trustworthiness

The trustworthiness of this analysis lies in the synergy of the proposed experimental protocols.

-

TGA provides the primary quantitative measure of thermal stability, defining the temperature at which significant mass loss begins.

-

DSC complements the TGA data by distinguishing between physical transitions (melting) and chemical reactions (decomposition). An exothermic event in the DSC thermogram that correlates with the onset of mass loss in the TGA provides strong evidence of thermal decomposition.

-

GC-MS analysis of the stressed sample's headspace provides qualitative and semi-quantitative information about the initial decomposition products. This is crucial for understanding the degradation mechanism and for identifying potentially hazardous volatiles.

A consistent and logical narrative should emerge from these combined analyses. For instance, the onset of decomposition observed in the TGA should align with a significant exothermic event in the DSC. The compounds identified by GC-MS should be chemically plausible fragments of the parent molecule, consistent with the proposed decomposition pathways. This self-validating system ensures a high degree of confidence in the final thermal stability profile.

Handling and Storage Recommendations

Based on the predictive thermal analysis, the following handling and storage recommendations are proposed for this compound:

-

Storage: The compound should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat. Storage at or below room temperature is recommended.

-

Handling: When handling the compound at elevated temperatures, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the thioether group. Operations should be conducted below the determined onset of decomposition to ensure the integrity of the molecule.

-

Safety: Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of sulfur.[5] Appropriate personal protective equipment should be used, and operations with the potential for decomposition should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, framework for understanding the thermal stability of this compound. By leveraging data from analogous compounds and outlining a robust, multi-technique analytical approach, a reliable assessment of the compound's thermal properties can be achieved. The detailed protocols for TGA, DSC, and GC-MS analysis, coupled with the discussion of plausible decomposition pathways, offer a solid foundation for researchers and developers working with this and structurally related molecules. The emphasis on a self-validating experimental workflow ensures the scientific integrity and trustworthiness of the obtained results, which are critical for informed decision-making in research, development, and manufacturing.

References

-

Urakami, K., & Kobayashi, C. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical and Pharmaceutical Bulletin, 48(10), 1494-1499. [Link]

-

Wikipedia. (n.d.). Organic sulfide. [Link]

-

ResearchGate. (n.d.). Benzyl Alcohol and Gas chromatography-Mass spectrometry. [Link]

-

ResearchGate. (n.d.). TGA and Benzyl Alcohol. [Link]

-

ACS Publications. (2026). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methyl-6-(phenylthio)-benzyl alcohol. [Link]

-

ResearchGate. (n.d.). TGA curves for virgin PEEK, and PEEK immersed in benzyl alcohol,... [Link]

-

Global-Inst. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. [Link]

-

ResearchGate. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

-

NIST. (n.d.). Benzyl alcohol. [Link]

-

ChemBK. (2024). 4-(METHYLTHIO)BENZYL ALCOHOL. [Link]

-

Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]

-

ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) spectra: (a) alcohol 1 a, (b)... [Link]

-

Publisso. (n.d.). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]

-

Cheméo. (n.d.). Chemical Properties of p-(Methylthio)benzyl alcohol (CAS 3446-90-0). [Link]

-

ResearchGate. (2023). At what temperature does benzyl alcohol and organic dye decompose, respectively? [Link]

-

ACS Publications. (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. [Link]

-

Veeprho. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

-

YouTube. (2019). 04.07 Thioethers. [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

-

ResearchGate. (n.d.). Thermal decomposition steps, mass loss (%), proposed lost segments,... [Link]

-

NIST. (n.d.). p-(Methylthio)benzyl alcohol. [Link]

-

J-Stage. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. [Link]

-

OSTI.GOV. (1994). Shock wave study of the thermal decomposition of benzyl alcohol (Conference). [Link]

-

Alfa Aesar. (2025). 4-(Methylthio)benzyl alcohol - SAFETY DATA SHEET. [Link]

-

ResearchGate. (n.d.). DSC Analysis of Oils and Oil/A/Alcohol Blends: Heating Curve Parameters... [Link]

- Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.

-

PubChem. (n.d.). 3-Methylbenzyl alcohol. [Link]

-

NIST. (n.d.). p-(Methylthio)benzyl alcohol. [Link]

Sources

- 1. 3-Methylbenzyl alcohol | C8H10O | CID 11476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. 3-甲基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Organic sulfide - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quercus.be [quercus.be]

- 10. torontech.com [torontech.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ewai-group.com [ewai-group.com]

- 13. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(Methylthio)benzyl Alcohol

For Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

3-(Methylthio)benzyl alcohol is a molecule of interest in synthetic chemistry and drug development due to the presence of both a flexible hydroxymethyl group and a sulfur-containing moiety. Understanding its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, molecular interactions, and ultimately, its biological activity. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating theoretical principles with established experimental and computational methodologies. We will delve into the key dihedral angles that define its shape, the non-covalent interactions that govern its stability, and the analytical techniques used to elucidate its conformational isomers.

Introduction: The Significance of Molecular Conformation

The biological activity and physicochemical properties of a molecule are not solely determined by its chemical formula and connectivity, but are intrinsically linked to its three-dimensional shape, or conformation. For a molecule like this compound, which possesses multiple rotatable bonds, a complex potential energy surface exists with several low-energy conformations. These conformers can exhibit distinct dipole moments, steric profiles, and capacities for intermolecular interactions, thereby influencing everything from crystal packing to binding affinity with a biological target.

This guide will systematically deconstruct the conformational analysis of this compound, providing both the theoretical underpinnings and practical methodological insights essential for researchers in the field.

Structural Features and Key Rotational Degrees of Freedom

The molecular structure of this compound is characterized by a benzene ring substituted with a hydroxymethyl (-CH₂OH) group and a methylthio (-SCH₃) group at the meta position. The molecule's overall conformation is primarily dictated by the rotation around three key single bonds:

-

τ₁ (C_ipso - C_α): The dihedral angle between the phenyl ring and the hydroxymethyl group.

-

τ₂ (C_α - O): The dihedral angle defining the orientation of the hydroxyl hydrogen.

-

τ₃ (C_ipso' - S): The dihedral angle between the phenyl ring and the methylthio group.

The interplay of these rotational degrees of freedom, influenced by a subtle balance of steric and electronic effects, defines the conformational landscape of the molecule.

Diagram: Key Dihedral Angles in this compound

Caption: Key dihedral angles governing the conformation of this compound.

Conformational Analysis: A Dual Approach

A thorough understanding of the conformational preferences of this compound requires a synergistic approach, combining experimental spectroscopic techniques with high-level computational modeling.

Experimental Elucidation of Conformation

Spectroscopic methods provide averaged structural information that can be used to infer the predominant conformations in a given state (gas, liquid, or solid).

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for conformational analysis in solution.[1] For this compound, the following parameters are of particular interest:

-

Proton-Proton Coupling Constants (³J-couplings): The coupling constant between the hydroxyl proton and the methylene protons (³J(H-O-C-H)) is highly dependent on the dihedral angle τ₂. By applying the Karplus equation, one can estimate the populations of different rotamers around the Cα-O bond.[2]

-

Nuclear Overhauser Effect (NOE): Through-space interactions detected by NOESY experiments can provide distance constraints between protons, helping to define the relative orientations of the hydroxymethyl and methylthio groups with respect to the aromatic ring.

-

Solvent Effects: Changes in the NMR spectrum upon varying solvent polarity can indicate shifts in the conformational equilibrium, as different conformers will have different dipole moments.[1]

Experimental Protocol: Variable Temperature NMR for Rotational Barrier Determination

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., deuterated toluene or acetone-d6) to a concentration of approximately 10-20 mM.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature to identify and assign all proton resonances.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

-

Coalescence and Linewidth Analysis: As the temperature decreases, the rate of interconversion between conformers will slow down. This will lead to broadening of the signals corresponding to atoms that are in different chemical environments in the different conformers. The temperature at which two distinct signals coalesce into a single broad peak is known as the coalescence temperature.

-

Data Analysis: The energy barrier to rotation can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature using the Eyring equation.

b) Infrared (IR) Spectroscopy:

IR spectroscopy is particularly sensitive to hydrogen bonding and the local environment of the hydroxyl group.

-

O-H Stretching Frequency: In a dilute solution of a non-polar solvent, the O-H stretching band can reveal information about intramolecular interactions. A lower frequency "red-shift" compared to a non-aromatic alcohol suggests a weak intramolecular hydrogen bond, possibly between the hydroxyl proton and the π-system of the benzene ring or the sulfur atom. The O-H functional group of alcohols typically presents a broad and intense band in the 3400 to 3650 cm⁻¹ range.[3]

-